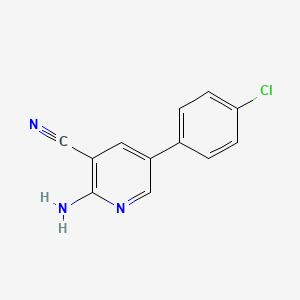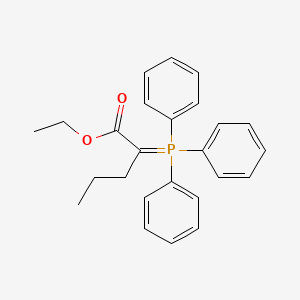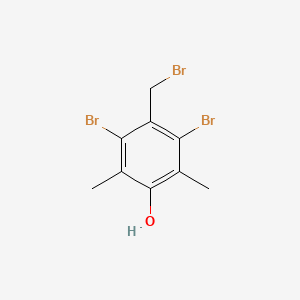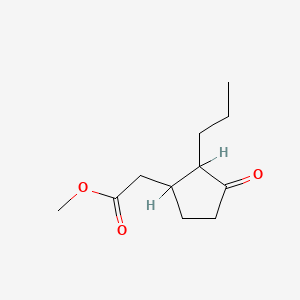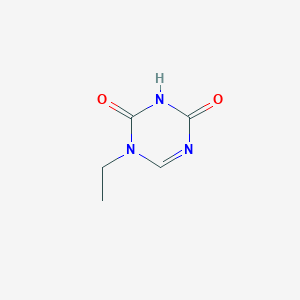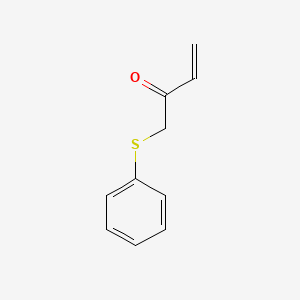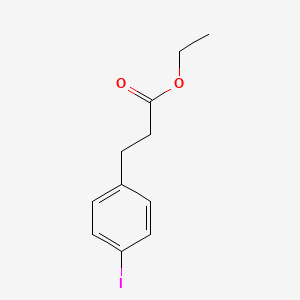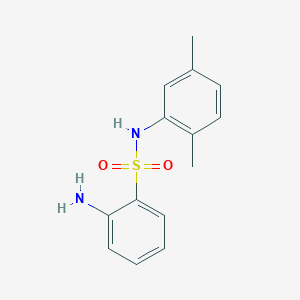![molecular formula C16H16BrNO3 B8650531 methyl 5-bromo-2-[(4-methoxyphenyl)methylamino]benzoate](/img/structure/B8650531.png)
methyl 5-bromo-2-[(4-methoxyphenyl)methylamino]benzoate
Descripción general
Descripción
Methyl 5-bromo-2-[(4-methoxyphenyl)methylamino]benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 4-position, and a methylamino group attached to a phenyl ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-2-[(4-methoxyphenyl)methylamino]benzoate typically involves a multi-step process. One common method includes the bromination of methyl 2-[(4-methoxyphenyl)methylamino]benzoate. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-bromo-2-[(4-methoxyphenyl)methylamino]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amino group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Aplicaciones Científicas De Investigación
Methyl 5-bromo-2-[(4-methoxyphenyl)methylamino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 5-bromo-2-[(4-methoxyphenyl)methylamino]benzoate involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-bromo-2-methoxybenzoate
- Methyl 5-bromo-3-[(4-methoxyphenyl)methoxy]pyridine-2
- 4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole
Uniqueness
Methyl 5-bromo-2-[(4-methoxyphenyl)methylamino]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H16BrNO3 |
|---|---|
Peso molecular |
350.21 g/mol |
Nombre IUPAC |
methyl 5-bromo-2-[(4-methoxyphenyl)methylamino]benzoate |
InChI |
InChI=1S/C16H16BrNO3/c1-20-13-6-3-11(4-7-13)10-18-15-8-5-12(17)9-14(15)16(19)21-2/h3-9,18H,10H2,1-2H3 |
Clave InChI |
IAJMDSMHWANYGB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Br)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
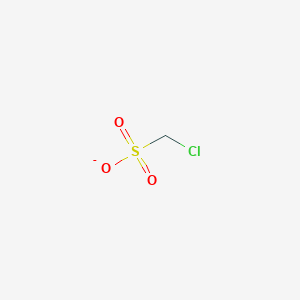
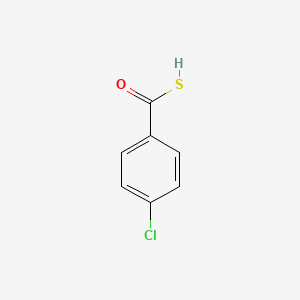
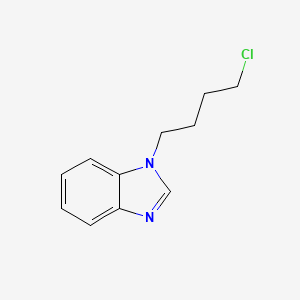
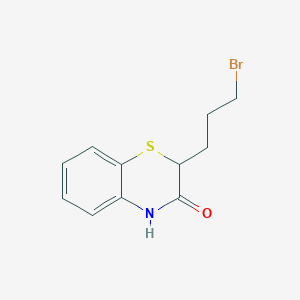
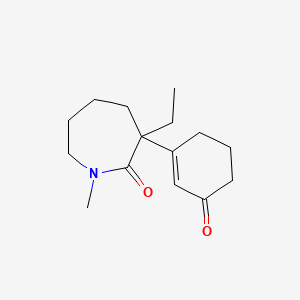
![1-Methyl-1-[3-(1-methylethyl)phenyl]ethylamine](/img/structure/B8650515.png)
